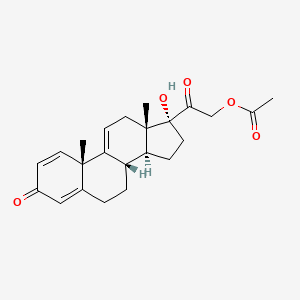

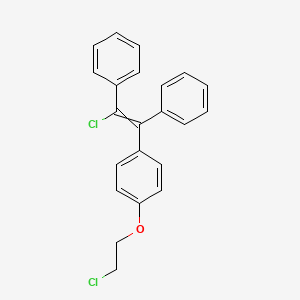

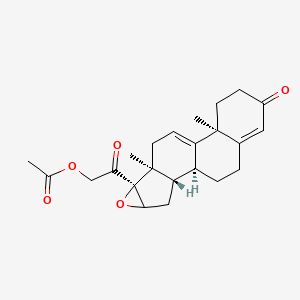

![molecular formula C49H96N2O14Si2 B1141834 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin CAS No. 119665-62-2](/img/structure/B1141834.png)

6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin

説明

Synthesis Analysis

The synthesis of 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin involves regioselective modifications, with the crystal structure of similar compounds revealing insights into the synthesis mechanism and structural configuration (Jian, 2007). Such modifications are designed to enhance the compound's stability and reactivity, with specific protective groups facilitating selective methylation at the C-6 hydroxyl group, critical for achieving the desired chemical properties (Watanabe et al., 1993).

Molecular Structure Analysis

The molecular structure of this erythromycin derivative is characterized by its regioselective modifications, which are critical for its chemical reactivity and physical properties. Crystal structure analysis provides detailed insights into the orientation of protective groups and how they influence the overall molecular configuration (Yao & Liang, 2003). These modifications are essential for the compound's activity and its potential application in further chemical reactions.

Chemical Reactions and Properties

The compound's chemical reactions are significantly influenced by its unique structure, with the oxime group and protective silyl groups playing crucial roles in its reactivity. Studies have shown how these modifications affect the compound's behavior in chemical reactions, including selective methylation processes that are key to its synthesis and potential applications (Liang Jian, 2007).

科学的研究の応用

Erythromycin and its Derivatives: Exploration and Applications

Erythromycin is a well-established antibiotic, known for its broad-spectrum activity and utility in treating a variety of infections. Its role extends beyond simple antimicrobial action, with investigations into its derivatives revealing a range of potential new bioactivities. These include prokinetic effects, anti-inflammatory and immunomodulatory actions, and even specific antagonistic activities against certain hormones and enzymes. This has led to the design and synthesis of novel erythromycin derivatives aimed at maximizing these beneficial effects while minimizing traditional antimicrobial activity, indicating a significant area of research and development within pharmaceutical sciences.

Analytical Techniques for Erythromycin and Derivatives

The quality assurance and control of macrolide antibiotics, including erythromycin and its derivatives, are crucial in pharmaceutical industries. Various analytical methods have been developed for the quantitative determination of these compounds in pharmaceutical formulations and biological samples. These methodologies are essential for maintaining the quality of drugs and ensuring their safety and efficacy in clinical use.

Anti-inflammatory Potential of Macrolides

Macrolides, such as erythromycin and its derivatives, have demonstrated potentially relevant immunomodulatory effects in both in vitro and ex vivo studies. This includes direct effects on neutrophil function and the production of cytokines involved in the inflammatory cascade. The anti-inflammatory activity of macrolides presents a new therapeutic potential, with evidence suggesting that short-term administration may enhance immune responses, while long-term administration could result in immunosuppression.

For detailed insights and specific findings on erythromycin and its derivatives, including their scientific research applications, analytical techniques, and therapeutic potentials, please refer to the following references:

- Cheng Mao-sheng's review on erythromycin derivatives with new bioactivities highlights the exploration of these compounds for non-antibacterial effects (Cheng, 2009).

- A review by S. Sherazi et al. discusses analytical techniques for assessing frequently used macrolides, emphasizing the importance of quality control in pharmaceutical practices (Sherazi et al., 2019).

- M. Labro's investigation into the anti-inflammatory activity of macrolides suggests a new potential for these compounds beyond their established roles in treating infections (Labro, 1998).

将来の方向性

The future directions in the field of trimethylsilyl derivatives and their applications are vast. They are being explored in various fields including environmental science, material science, and more12. However, without specific studies or papers on “6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin”, it’s difficult to predict specific future directions.

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H96N2O14Si2/c1-24-36-49(13,54)41(52)31(5)38(50-65-46(9,10)57-25-2)29(3)27-47(11,55-16)42(62-45-40(63-66(18,19)20)35(51(14)15)26-30(4)58-45)32(6)39(33(7)44(53)60-36)61-37-28-48(12,56-17)43(34(8)59-37)64-67(21,22)23/h29-37,39-43,45,52,54H,24-28H2,1-23H3/b50-38+/t29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-,43+,45+,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHBPKNOPSKEE-CATVDQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H96N2O14Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680611 | |

| Record name | PUBCHEM_52915086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

993.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Intermediate of Clarithromycin | |

CAS RN |

119665-62-2 | |

| Record name | PUBCHEM_52915086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

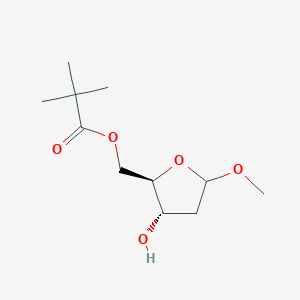

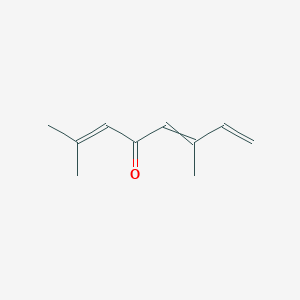

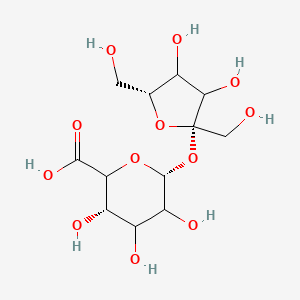

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)